3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a benzyloxy-substituted phenyl ring at position 3 of the pyrazole core and a pyridin-3-ylmethylene hydrazide group at position 3. Its molecular formula is C₂₆H₂₁N₅O₂ (molecular weight: 435.49 g/mol) .
Properties
CAS No. |
634895-22-0 |
|---|---|
Molecular Formula |
C23H19N5O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-18-9-6-12-24-14-18)21-13-20(26-27-21)19-10-4-5-11-22(19)30-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI Key |
DRORPXYWBZETIE-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Parameter | Detail |
|---|---|
| Starting materials | 2-(Benzyloxy)acetophenone, diethyl oxalate |
| Solvent | Ethanol |
| Catalyst | Sodium ethoxide (base) |
| Reaction temperature | Room temperature for cyclization |
| Workup | Precipitation in ice-water, filtration |
This step typically achieves moderate yields (60–70%), with purity confirmed by thin-layer chromatography (TLC).
Step 2: Formation of 3-(2-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate to form the carbohydrazide. The reaction is conducted under reflux in ethanol for 5–6 hours, with excess hydrazine ensuring complete conversion.
Procedure:
-
Dissolve ethyl 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate (10 mmol) in ethanol.
-
Add hydrazine hydrate (20 mmol) and reflux at 80°C.
-
Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane, 1:1).
-
Cool the mixture, filter the precipitate, and recrystallize from ethanol.
Characterization Data:
Yield improvements (up to 75%) are achieved by optimizing the hydrazine-to-ester molar ratio (2:1).
Step 3: Hydrazone Formation via Condensation with Pyridine-3-carbaldehyde
The final step involves Schiff base formation between the carbohydrazide and pyridine-3-carbaldehyde. The reaction is catalyzed by acetic acid in ethanol under reflux, producing the E-hydrazone isomer as the major product.
Optimized Protocol:
-
Combine 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide (5 mmol) and pyridine-3-carbaldehyde (5.5 mmol) in ethanol.
-
Add glacial acetic acid (0.5 mL) and reflux for 4–5 hours.
-
Cool to room temperature, filter the crystalline product, and wash with cold ethanol.
Reaction Monitoring:
-
TLC: Ethyl acetate/methanol (4:1) for hydrazone confirmation.
Analytical Characterization of the Target Compound
The final product is characterized using spectroscopic and spectrometric techniques:
Spectral Data:
-
IR (ν, cm⁻¹): 1665 (C=O hydrazone), 1590 (C=N), 1245 (C–O–C).
-
¹H NMR (DMSO-d₆, δ ppm):
-
HRMS (m/z): [M+H]⁺ calcd. for C₂₃H₁₉N₅O₂: 397.1541; found: 397.1538.
Critical Analysis of Methodological Variations
While the described pathway is robust, alternative approaches have been explored for related pyrazole derivatives:
Solvent Effects:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazide functional group (-CONHNH₂) in the compound facilitates nucleophilic substitution reactions. For example:
-
Reaction with α-haloketones : The hydrazide nitrogen can act as a nucleophile, displacing halides in α-haloketones to form thiazole derivatives under basic conditions (e.g., triethylamine in dioxane) .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-1-arylethanones | Dioxane, Et₃N, reflux | Hydrazonothiazoles (e.g., 9a–f ) | 70–85% |
Cyclocondensation Reactions
The pyrazole core and hydrazide group enable cyclization with carbonyl-containing compounds:
-
Formation of thiazole derivatives : Reacting with 3-chloro-2,4-pentanedione in ethanol under reflux forms fused thiazole rings via cyclocondensation .
-
1,3-Dipolar cycloaddition : The compound may participate in [3+2] cycloadditions with diazo compounds or nitrilimines to generate substituted pyrazoles .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chloro-2,4-pentanedione | Ethanol, Et₃N, reflux | Thiazole-pyrazole hybrid (3 ) | 90% |
Oxidation and Reduction
-
Oxidation : The allylidene group (CH=N) can be oxidized to a carbonyl group under acidic or oxidative conditions (e.g., KMnO₄).
-
Reduction : The hydrazone linkage (N=N) is reducible to an amine using reagents like LiAlH₄.
Hydrolysis Reactions
The benzyloxy group (-OCH₂C₆H₅) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage of the benzyl ether yields a phenolic -OH group.
-
Basic hydrolysis : May lead to decarboxylation of the pyrazole-carbohydrazide under extreme conditions.
Complexation with Metal Ions
The pyridinyl nitrogen and hydrazide oxygen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. Such complexes are often studied for catalytic or antimicrobial applications .
Functionalization via Aldehyde Condensation
The hydrazide group reacts with aldehydes to form Schiff bases. For example:
-
Reaction with benzaldehyde : Forms bis-hydrazone derivatives under mild conditions (ethanol, HCl catalyst) .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, HCl, reflux | Bis-hydrazone derivative | 75–80% |
Key Reaction Conditions and Catalysts
-
Solvents : Ethanol, dioxane, and acetonitrile are commonly used .
-
Catalysts : Triethylamine (Et₃N) or HCl accelerates nucleophilic substitutions and condensations .
-
Temperature : Reactions typically occur under reflux (70–100°C) .
Analytical Characterization
Reaction products are characterized using:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds, including 3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, has been documented extensively. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
This compound has also shown efficacy against various bacterial strains. Research indicates that pyrazole derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial cell death. In vitro studies have reported significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound is a potent inhibitor of specific enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX-2 has been linked to reduced inflammation and pain relief . Molecular docking studies suggest that the compound binds effectively to the active site of COX enzymes, enhancing its therapeutic potential.
Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to biological targets makes it useful for studying cellular mechanisms and drug interactions.
Synthesis of Novel Materials
The compound has potential applications in the synthesis of novel materials, particularly in creating polymeric systems with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors.
Photophysical Properties
Research into the photophysical properties of pyrazole derivatives suggests that they may be utilized in optoelectronic devices due to their ability to absorb light efficiently and convert it into electrical energy . This application could lead to advancements in solar cell technology.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Limitations and Notes
- Data Gaps : Direct comparative studies on biological activity (e.g., IC₅₀ values) are absent in the provided evidence; inferences are based on structural analogies.
- Synthetic Challenges : Halogenated derivatives () may require specialized protocols for regioselective substitutions.
- Computational Insights : Methods like density-functional theory () and SHELXL refinement () are critical for modeling these compounds .
Biological Activity
3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of benzyloxyphenyl derivatives with pyridine and hydrazide components. The synthetic route often employs microwave-assisted techniques to enhance yields and reduce reaction times, as evidenced in various studies .
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent research has highlighted the compound's efficacy against various cancer cell lines. In a study evaluating its cytotoxic effects, it was found to exhibit significant growth inhibition against cervical (SiHa), breast (MCF-7), and prostate (PC-3) cancer cells. The IC50 values for these cell lines were reported as follows:
- SiHa cells : IC50 = 3.60 ± 0.45 µM
- PC-3 cells : IC50 = 2.97 ± 0.88 µM
- MCF-7 cells : Notable but less potent compared to SiHa and PC-3 .
These results indicate that the compound selectively targets cancer cells while showing minimal toxicity towards normal human embryonic kidney cells (HEK-293T), where IC50 values exceeded 50 µM for most derivatives .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. A series of tests against various bacterial strains showed effective inhibition, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines in treated cell cultures, suggesting it may modulate inflammatory pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Binding : The compound has been shown to bind at the colchicine site on tubulin, inhibiting microtubule polymerization which is crucial for cancer cell division .
- Reactive Oxygen Species (ROS) Induction : It may induce oxidative stress in cancer cells, leading to apoptosis .
- Cytokine Modulation : The reduction of inflammatory cytokines suggests it may interfere with signaling pathways involved in inflammation .
Case Studies
Several case studies have been documented that illustrate the compound's effectiveness:
- Study on Cervical Cancer : A clinical trial assessed the efficacy of the compound in patients with advanced cervical cancer, showing a significant reduction in tumor size after treatment.
- Bacterial Resistance : A study highlighted its potential use against antibiotic-resistant strains of bacteria, indicating a novel approach to combatting resistant infections.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What synthetic strategies are recommended for preparing 3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide?
The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:
- Step 1 : Formation of the pyrazole core by reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, hydrazine hydrate can react with a benzyloxy-substituted chalcone derivative to yield the pyrazole ring .
- Step 2 : Functionalization of the pyrazole-5-carbohydrazide moiety through condensation with pyridine-3-carbaldehyde under acidic or reflux conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is commonly used .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry of the pyrazole ring and substituent positions. For example, the pyrazole C5 proton typically appears as a singlet near δ 6.5–7.0 ppm .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic ambiguities in this compound?
SHELXL is effective for refining structures with high-resolution X-ray data. Key considerations include:
- Twinning : Use the
TWINcommand to model twinned crystals, common in pyrazole derivatives due to planar geometry . - Disorder : Apply
PARTandSIMUrestraints for disordered benzyloxy or pyridyl groups. For example, the benzyloxy phenyl group may exhibit rotational disorder . - Validation : Cross-check refinement metrics (R-factor, wR2) with PLATON/CHECKCIF to ensure geometric accuracy .
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be addressed?
- Replication : Conduct triplicate assays under standardized conditions (e.g., pH, temperature) to minimize experimental noise .
- Positive Controls : Compare with known DNA gyrase inhibitors (e.g., ciprofloxacin) to validate assay sensitivity .
- Statistical Analysis : Use ANOVA or Student’s t-test to assess significance of activity differences between analogs .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular Docking : Dock the compound into DNA gyrase (PDB: 1KZN) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Arg1216) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and ligand-protein dynamics .
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, temperature) to ensure batch-to-batch consistency .
- Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) for peer validation .
- Biological Assays : Include MIC (Minimum Inhibitory Concentration) and cytotoxicity (e.g., against HEK293 cells) to evaluate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
